[(2S)-1-[[1-(2,5-dimethylphenyl)-3-phenylpyrazol-4-yl]methyl]pyrrolidin-2-yl]methanol
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Overview
Description
[(2S)-1-[[1-(2,5-dimethylphenyl)-3-phenylpyrazol-4-yl]methyl]pyrrolidin-2-yl]methanol is a complex organic compound that features a pyrrolidine ring, a pyrazole ring, and a phenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-[[1-(2,5-dimethylphenyl)-3-phenylpyrazol-4-yl]methyl]pyrrolidin-2-yl]methanol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a diketone, followed by cyclization.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid.
Formation of the Pyrrolidine Ring: This step involves the cyclization of an appropriate amine with a carbonyl compound.
Final Assembly: The final step involves the coupling of the pyrazole and pyrrolidine intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can be performed on the pyrazole ring to modify its electronic properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted phenyl and pyrazole derivatives.
Scientific Research Applications
[(2S)-1-[[1-(2,5-dimethylphenyl)-3-phenylpyrazol-4-yl]methyl]pyrrolidin-2-yl]methanol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study various biochemical pathways and mechanisms.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of [(2S)-1-[[1-(2,5-dimethylphenyl)-3-phenylpyrazol-4-yl]methyl]pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
[(2S)-1-[[1-(2,5-dimethylphenyl)-3-phenylpyrazol-4-yl]methyl]pyrrolidin-2-yl]methanol: shares structural similarities with other pyrazole and pyrrolidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
[(2S)-1-[[1-(2,5-dimethylphenyl)-3-phenylpyrazol-4-yl]methyl]pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-17-10-11-18(2)22(13-17)26-15-20(14-25-12-6-9-21(25)16-27)23(24-26)19-7-4-3-5-8-19/h3-5,7-8,10-11,13,15,21,27H,6,9,12,14,16H2,1-2H3/t21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYFWXHCKLYLHR-NRFANRHFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=C(C(=N2)C3=CC=CC=C3)CN4CCCC4CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N2C=C(C(=N2)C3=CC=CC=C3)CN4CCC[C@H]4CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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